molecular formula C14H10F3NO3 B6394547 3-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid, 95% CAS No. 1261958-20-6

3-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid, 95%

Cat. No. B6394547
CAS RN: 1261958-20-6
M. Wt: 297.23 g/mol
InChI Key: JSUZOYUIVZOUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid, commonly referred to as MTPPA, is an organic compound with a molecular formula of C10H7F3NO3. It is a white crystalline solid that is soluble in water and has a melting point of approximately 155-157°C. It is an important building block for the synthesis of various pharmaceuticals and other materials. MTPPA has been studied for its potential applications in medicinal chemistry, materials science, and other fields.

Scientific Research Applications

MTPPA has a variety of applications in scientific research. It has been used as a precursor to synthesize a range of materials, including pharmaceuticals, polymers, and dyes. Additionally, it has been used as a catalyst in organic synthesis and as a reagent in peptide synthesis. Furthermore, MTPPA has been used as a ligand in coordination chemistry and as a reagent in the synthesis of heterocyclic compounds.

Mechanism of Action

MTPPA is a versatile compound that can act as a ligand, catalyst, or reagent in various reactions. When used as a ligand, it binds to metal ions, forming complexes that can be used for various purposes. As a catalyst, it can facilitate the formation of desired products from reactants. As a reagent, it can be used to modify other molecules, forming new compounds with different properties.
Biochemical and Physiological Effects
MTPPA has not been studied for its biochemical and physiological effects. As such, there is limited information available on the potential effects of this compound on the human body.

Advantages and Limitations for Lab Experiments

MTPPA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. Additionally, it is soluble in water, making it suitable for use in aqueous solutions. Furthermore, it is a versatile compound that can be used as a ligand, catalyst, or reagent in various reactions.
On the other hand, there are some limitations to the use of MTPPA in laboratory experiments. It is a relatively expensive compound, making it difficult to use in large-scale experiments. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.

Future Directions

There are several potential future directions for the use of MTPPA in scientific research. It could be used as a precursor for the synthesis of more complex materials, such as pharmaceuticals and polymers. Additionally, it could be used as a catalyst in organic synthesis, allowing for the formation of new compounds with different properties. Furthermore, it could be used as a reagent in the synthesis of heterocyclic compounds, allowing for the formation of more complex molecules. Finally, it could be used as a ligand in coordination chemistry, allowing for the formation of complexes with desired properties.

Synthesis Methods

MTPPA can be synthesized via a number of methods, including the reaction of 4-methoxy-3-trifluoromethylphenol with picolinic acid in the presence of a base. The reaction proceeds via a condensation reaction, forming the desired product in high yields. Additionally, MTPPA can be synthesized from the reaction of 4-methoxy-3-trifluoromethylphenol and picolinic anhydride in the presence of a base.

properties

IUPAC Name

3-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c1-21-11-5-4-8(7-10(11)14(15,16)17)9-3-2-6-18-12(9)13(19)20/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUZOYUIVZOUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=CC=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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